ethyl 2-[3-(2-ethoxy-2-oxoethoxy)-4-[(E)-[[2-(4-nitrophenoxy)acetyl]hydrazinylidene]methyl]phenoxy]acetate
Overview
Description
Ethyl 2-[3-(2-ethoxy-2-oxoethoxy)-4-[(E)-[[2-(4-nitrophenoxy)acetyl]hydrazinylidene]methyl]phenoxy]acetate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its intricate structure, which includes multiple functional groups that contribute to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[3-(2-ethoxy-2-oxoethoxy)-4-[(E)-[[2-(4-nitrophenoxy)acetyl]hydrazinylidene]methyl]phenoxy]acetate involves several steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Formation of the ethoxy-oxoethoxy group: This step involves the reaction of ethyl acetate with ethylene glycol in the presence of a strong acid catalyst to form ethyl 2-ethoxy-2-oxoethoxy acetate.
Introduction of the phenoxy group: The ethyl 2-ethoxy-2-oxoethoxy acetate is then reacted with 4-hydroxybenzaldehyde in the presence of a base to form ethyl 2-[3-(2-ethoxy-2-oxoethoxy)phenoxy]acetate.
Formation of the hydrazinylidene group: The ethyl 2-[3-(2-ethoxy-2-oxoethoxy)phenoxy]acetate is then reacted with 4-nitrophenylhydrazine in the presence of a dehydrating agent to form this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of advanced purification techniques such as chromatography and crystallization is common.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[3-(2-ethoxy-2-oxoethoxy)-4-[(E)-[[2-(4-nitrophenoxy)acetyl]hydrazinylidene]methyl]phenoxy]acetate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to form corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy-oxoethoxy group or the nitrophenoxy group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
Ethyl 2-[3-(2-ethoxy-2-oxoethoxy)-4-[(E)-[[2-(4-nitrophenoxy)acetyl]hydrazinylidene]methyl]phenoxy]acetate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential as a drug candidate due to its unique structural features and reactivity.
Industry: Utilized in the development of advanced materials and coatings with specific properties.
Mechanism of Action
The mechanism of action of ethyl 2-[3-(2-ethoxy-2-oxoethoxy)-4-[(E)-[[2-(4-nitrophenoxy)acetyl]hydrazinylidene]methyl]phenoxy]acetate involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form covalent or non-covalent bonds with these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of protein-protein interactions, and modulation of signal transduction pathways.
Comparison with Similar Compounds
Ethyl 2-[3-(2-ethoxy-2-oxoethoxy)-4-[(E)-[[2-(4-nitrophenoxy)acetyl]hydrazinylidene]methyl]phenoxy]acetate can be compared with similar compounds such as:
Ethyl 2-[4-(2-ethoxy-2-oxoethoxy)phenoxy]acetate: Lacks the hydrazinylidene and nitrophenoxy groups, resulting in different reactivity and applications.
Ethyl 2-[3-(2-ethoxy-2-oxoethoxy)-4-[(E)-[[2-(4-aminophenoxy)acetyl]hydrazinylidene]methyl]phenoxy]acetate:
The uniqueness of this compound lies in its combination of functional groups, which confer specific reactivity and versatility, making it valuable for various scientific and industrial applications.
Properties
IUPAC Name |
ethyl 2-[3-(2-ethoxy-2-oxoethoxy)-4-[(E)-[[2-(4-nitrophenoxy)acetyl]hydrazinylidene]methyl]phenoxy]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O10/c1-3-32-22(28)14-35-19-8-5-16(20(11-19)36-15-23(29)33-4-2)12-24-25-21(27)13-34-18-9-6-17(7-10-18)26(30)31/h5-12H,3-4,13-15H2,1-2H3,(H,25,27)/b24-12+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXURBLTVTHTXKT-WYMPLXKRSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC(=C(C=C1)C=NNC(=O)COC2=CC=C(C=C2)[N+](=O)[O-])OCC(=O)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)COC1=CC(=C(C=C1)/C=N/NC(=O)COC2=CC=C(C=C2)[N+](=O)[O-])OCC(=O)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O10 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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